REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](=[NH:10])OC)=[CH:5][C:4]=1[CH3:13].CO[CH:16](OC)[CH2:17][NH2:18].Cl.OS(O)(=O)=O>CO.O.[OH-].[Na+]>[Br:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]2[NH:18][CH:17]=[CH:16][N:10]=2)=[CH:5][C:4]=1[CH3:13] |f:0.1,7.8|
|
Name
|
Methyl 4-bromo-3-methylbenzimidate hydrochloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=C(C=C(C(OC)=N)C=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an orange gum (7 g crude)
|
Type
|
TEMPERATURE
|
Details
|
the heated at 50° for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with chloroform (4 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 1% MeOH/CHCl3
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C=1NC=CN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |